N,N',N''-Methylidynetrisformamide
Description
Nomenclature and Historical Perspectives in Chemical Synthesis
The systematic IUPAC name for this compound is N,N',N''-Methylidynetrisformamide. However, it is frequently referred to by several other names in chemical literature, including Tris(formylamino)methane, Triformamidomethane, and N,N',N''-methanetriyltriformamide. cymitquimica.comchemdad.com Its unique structure is represented by the linear formula (HCONH)₃CH. sigmaaldrich.com
Historically, the synthesis of this compound has been achieved through several routes. One notable method involves the reaction of triethyl orthoformate with formamide (B127407), catalyzed by mineral acids. chemicalbook.com Another established approach is the reaction of formamide with various alkylating or acylating agents. researchgate.net For instance, treating formamide with reagents like phosphorus trichloride (B1173362), phosphoryl chloride, thionyl chloride, or even dimethyl sulfate (B86663) can yield this compound, often proceeding through formamidinium salt intermediates. chemicalbook.com A study from 1957 detailed that the reaction of alkylating agents with an excess of formamide (5–10 molar equivalents) leads to the formation of Tris(formylamino)methane. researchgate.net
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 4774-33-8 sigmaaldrich.com |
| Molecular Formula | C₄H₇N₃O₃ cymitquimica.com |
| Molecular Weight | 145.12 g/mol cymitquimica.com |
| IUPAC Name | N-[bis(formylamino)methyl]formamide cymitquimica.com |
| Common Synonyms | Tris(formylamino)methane, Triformamidomethane cymitquimica.comchemdad.com |
| InChI Key | HNPCDFJZADHNHD-UHFFFAOYSA-N cymitquimica.com |
| SMILES | O=CNC(NC=O)NC=O cymitquimica.com |
Significance and Research Trajectory of this compound
The significance of this compound in chemical research lies primarily in its role as a versatile building block. It serves as a source for the formamide chemical group and is particularly useful for introducing the N-formylformimidoyl group (H-C=N-CHO) in the synthesis of various heterocyclic compounds. chemicalbook.com This reactivity makes it a valuable reagent for constructing complex molecular architectures that are often of interest in medicinal chemistry and materials science. cymitquimica.com
The research trajectory of this compound has seen it employed in various synthetic contexts. Its ability to act as a precursor in the formation of other molecules underscores its utility. The presence of multiple hydrogen bond donors and acceptors in its structure influences its physical properties, such as its solubility and thermal stability. cymitquimica.com For example, it is soluble in water and aprotic dipolar solvents like DMF upon heating. chemicalbook.comsigmaaldrich.com This solubility profile is an important practical consideration for its use in chemical reactions. While not a household name in chemistry, its consistent, if specialized, use in organic synthesis highlights its enduring importance.
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Physical Form | Solid sigmaaldrich.com |
| Appearance | Colorless to pale yellow cymitquimica.com |
| Melting Point | 170-172 °C (decomposes) chemdad.comsigmaaldrich.com |
| Water Solubility | 25 mg/mL (clear, colorless solution) sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(diformamidomethyl)formamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c8-1-5-4(6-2-9)7-3-10/h1-4H,(H,5,8)(H,6,9)(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPCDFJZADHNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(NC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197264 | |
| Record name | N,N',N''-Methylidynetrisformamide | |
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Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-33-8 | |
| Record name | N,N′,N′′-Methylidynetris[formamide] | |
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| Record name | N,N',N''-Methylidynetrisformamide | |
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| Record name | 4774-33-8 | |
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| Record name | N,N',N''-Methylidynetrisformamide | |
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| Record name | N,N',N''-methylidynetrisformamide | |
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| Record name | N,N',N''-METHYLIDYNETRISFORMAMIDE | |
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Synthetic Methodologies for N,n ,n Methylidynetrisformamide
Established Synthetic Pathways
Several methods have been developed for the synthesis of N,N',N''-Methylidynetrisformamide, primarily involving the reaction of formamide (B127407) with various electrophilic reagents. These pathways are crucial for accessing this versatile building block in organic synthesis.
Condensation of Triethyl Orthoformate with Formamide under Acid Catalysis
One of the primary methods for preparing this compound involves the reaction of triethyl orthoformate with formamide. chemicalbook.com This condensation reaction is typically catalyzed by mineral acids. chemicalbook.com The reaction proceeds through the formation of an iminium salt intermediate, which then reacts further with formamide to yield the final product. The presence of a slight amount of water in the triethyl orthoformate is reported to be essential for the reaction to proceed effectively. orgsyn.org
Table 1: Synthesis of this compound via Triethyl Orthoformate
| Reactants | Catalyst | Key Features |
| Triethyl Orthoformate, Formamide | Mineral Acid | Condensation reaction. chemicalbook.com |
Reactions of Excess Formamide with Acyl Chlorides
Another significant route to this compound involves the reaction of excess formamide with various acyl chlorides. chemicalbook.com This method is applicable to both inorganic and organic acyl chlorides and proceeds via the formation of iminium salt intermediates. chemicalbook.com
Inorganic acyl chlorides such as phosphorus trichloride (B1173362) (PCl3), phosphoryl chloride (POCl3), and thionyl chloride (SOCl2) are effective reagents for this transformation. chemicalbook.com These reagents are highly reactive and readily react with formamide to initiate the formation of the trisubstituted methane (B114726) derivative. chemicalbook.compressbooks.pub
Organic acyl chlorides, including acetyl chloride, benzoyl chloride, and ethyl chloroformate, also react with excess formamide to produce this compound. chemicalbook.com The reaction mechanism is analogous to that with inorganic acyl chlorides, involving the initial formation of an N-acylformamide, which then acts as an electrophile. libretexts.orgyoutube.com
Table 2: Synthesis of this compound using Acyl Chlorides
| Acyl Chloride Type | Examples | Key Features |
| Inorganic | PCl3, POCl3, SOCl2 | Reaction with excess formamide. chemicalbook.com |
| Organic | Acetyl Chloride, Benzoyl Chloride, Ethyl Chloroformate | Proceeds via iminium salt intermediates. chemicalbook.com |
Transformations of Formamide with Alkylating Reagents
The reaction of formamide with alkylating agents provides an alternative pathway to this compound. chemicalbook.com This method relies on the generation of reactive intermediates that can be trapped by formamide.
Dialkyl sulfates, such as dimethyl sulfate (B86663), are particularly effective alkylating agents for this synthesis. chemicalbook.com In fact, the reaction of dimethyl sulfate with formamide is considered one of the easiest ways to prepare this compound. chemicalbook.comchemicalbook.com The reaction proceeds through the formation of an alkoxymethyleneiminium salt, which subsequently reacts with additional formamide molecules to yield the desired product. chemicalbook.com
Table 3: Synthesis of this compound using Alkylating Reagents
| Alkylating Reagent | Example | Key Features |
| Dialkyl Sulfates | Dimethyl Sulfate | Considered a straightforward method. chemicalbook.comchemicalbook.com |
Alkyl Sulfonates
Alkylating agents, including alkyl sulfonates, are utilized in the synthesis of this compound from formamide. chemicalbook.com This method is analogous to the reactions involving dialkyl sulfates. chemicalbook.com The reaction of dimethyl sulfate with formamide is considered one of the most straightforward methods for preparing the compound. chemicalbook.com While the direct use of various alkyl sulfonates is documented, specific yield data for each type of sulfonate is not extensively detailed in the provided context. The general principle involves the alkylation of formamide, which then undergoes further reactions to yield the final product.
Mechanistic Aspects of this compound Formation
The formation of this compound from formamide and various reagents proceeds through several key reactive intermediates. Understanding these intermediates is crucial to comprehending the reaction mechanism.
Role of Iminium Salts as Intermediates
Iminium salts are significant intermediates in the synthesis of this compound, particularly when using inorganic and organic acyl chlorides. chemicalbook.com These salts are highly reactive electrophilic species that can undergo a variety of transformations. mdpi.com The formation of an iminium ion can be a critical step that drives the reaction forward, as the iminium ion is considerably more electrophilic than the initial reactants. scielo.org.mx
Alkoxymethyleneiminium Salts as Intermediates
In reactions involving alkylating agents like dialkyl sulfates, alkyl sulfonates, or triethyloxonium (B8711484) tetrafluoroborate (B81430), alkoxymethyleneiminium salts are formed as intermediates. chemicalbook.com These intermediates are generated from the O-alkylation of the amide group in formamide. orgsyn.org For instance, triethyloxonium tetrafluoroborate readily ethylates amides on the oxygen atom to give isolable onium fluoborates. orgsyn.org These alkoxymethyleneiminium salts are then converted to this compound by reacting with additional formamide. chemicalbook.com
Formamidinium Salts as Intermediates
Formamidinium salts also act as intermediates in the synthesis of this compound. chemicalbook.com These salts can be formed and subsequently react with formamide to produce the final product. chemicalbook.com The synthesis of various formamidinium salts from precursors like formamidine (B1211174) acetate (B1210297) is a well-established process. rsc.orgresearchgate.net
Novel Synthetic Approaches and Efficiency Enhancements
Research into the synthesis of related compounds, such as N-sulfonylformamidines, has explored novel approaches that could potentially be adapted for the synthesis of this compound. For instance, the use of Vilsmeier reagents generated in situ from N,N-disubstituted formamides and oxalyl chloride offers a mild and efficient method that tolerates sensitive functional groups. researchgate.net Another approach involves the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with sulfonamide derivatives at room temperature, which avoids the use of metal catalysts and hazardous solvents. researchgate.net Furthermore, a one-pot synthesis of N-sulfonylamidines from N-acylsulfonamides has been developed using a metal triflate-mediated nonhydrolytic N-deacylation, which demonstrates good to excellent yields and tolerates a variety of functional groups. rsc.org These methods highlight a trend towards developing more efficient, milder, and environmentally friendly synthetic routes that could be applicable to the production of this compound.
Reaction Mechanisms and Reactivity of N,n ,n Methylidynetrisformamide
Role as a Source for Formamide (B127407) Units
N,N',N''-Methylidynetrisformamide is recognized as a convenient source of formamide. chemicalbook.com This property is particularly useful in reactions where the controlled release or in situ generation of formamide is desirable. The compound can be synthesized through the reaction of triethyl orthoformate with formamide under mineral acid catalysis. chemicalbook.com It can also be produced from the reaction of excess formamide with various acylating and alkylating agents, such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and dimethyl sulfate (B86663), proceeding through iminium salt intermediates. chemicalbook.com This inherent link to formamide underscores its utility as a stable precursor that can liberate formamide units under specific reaction conditions, thereby facilitating various chemical transformations.
Participation in Carbon-Nitrogen Bond Forming Reactions
The primary application of this compound in carbon-nitrogen (C-N) bond formation lies in its use as a building block for the synthesis of nitrogen-containing heterocycles. It serves as a precursor for N-formylformamidine and the N-formylformimidoyl group, which are key intermediates in the construction of various heterocyclic systems. chemicalbook.com
One of the notable applications is in the synthesis of pyrimidines and s-triazines. While the precise, detailed mechanism for the reaction of this compound itself is not extensively documented in readily available literature, the decomposition of tris(formamido)methane is known to yield s-triazine through the self-condensation of formylformamidine, with the elimination of formamide and water. researchgate.net This suggests a pathway where this compound first decomposes to provide the necessary C1-N fragments for the cyclization reaction.
The reaction of primary amines with this compound can be expected to proceed via nucleophilic attack of the amine on the carbonyl carbon of one of the formamide units. This would be followed by a series of elimination and addition steps, potentially leading to the formation of formamidines and ultimately contributing to the synthesis of more complex nitrogenous compounds.
Participation in Carbon-Carbon Bond Forming Reactions
Detailed research findings on the direct participation of this compound in carbon-carbon (C-C) bond forming reactions are scarce in the available literature. However, its structural features suggest potential reactivity with carbanions or other strong nucleophiles. The central methine proton, situated between three electron-withdrawing formamido groups, is expected to be acidic, making it susceptible to deprotonation by a strong base. The resulting carbanion could then, in principle, participate in C-C bond formation by reacting with suitable electrophiles.
Furthermore, reactions involving CH-acidic compounds with related structures like tris(dimethylamino)methane (B1293549) are known to proceed via deprotonation of the acidic compound followed by addition to a formamidinium cation. wikipedia.org A similar pathway could be envisioned for this compound, where it acts as a source of an electrophilic species that is subsequently attacked by a carbanion, leading to the formation of a new C-C bond. However, specific examples and mechanistic studies for this compound in this context are not well-documented.
Hydrolysis Mechanisms of Related Formamide Structures
The hydrolysis of the formamide units within this compound is a key aspect of its reactivity, particularly in aqueous environments under acidic or basic conditions. Understanding these mechanisms provides insight into the stability and decomposition pathways of the molecule.
Mechanistic Pathways under Acidic Conditions
The acid-catalyzed hydrolysis of formamides, such as the individual units within this compound, is a well-studied process. acs.orgnih.govacs.org The reaction generally proceeds through an O-protonated pathway, as the carbonyl oxygen is more basic than the nitrogen atom. acs.org
The proposed stepwise mechanism involves the following key steps: acs.org
Protonation: Rapid and reversible protonation of the carbonyl oxygen to form a resonance-stabilized cation. This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide group. This can be facilitated by other water molecules acting as proton shuttles.
C-N Bond Cleavage: The C-N bond breaks, leading to the departure of an amine (or ammonia) and the formation of a carboxylic acid (formic acid in this case).
The rate-determining step in the acid-catalyzed hydrolysis of formamide is typically the nucleophilic attack of water on the protonated amide. acs.org
| Step | Description | Key Intermediates |
| 1 | Protonation of the carbonyl oxygen | O-protonated formamide |
| 2 | Nucleophilic attack by water | Tetrahedral intermediate |
| 3 | Proton transfer to the nitrogen atom | Protonated tetrahedral intermediate |
| 4 | Cleavage of the C-N bond | Formic acid and ammonia (B1221849)/amine |
Mechanistic Pathways under Basic Conditions
Under basic conditions, the hydrolysis of formamides is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.orgresearchgate.net This process also typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. acs.org
The key steps in the base-catalyzed hydrolysis are:
Nucleophilic Addition: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the formamide, forming a tetrahedral anionic intermediate.
Decomposition of the Intermediate: The tetrahedral intermediate can then break down. This step can be facilitated by proton transfer from a water molecule to the nitrogen atom, leading to the formation of a carboxylate (formate) and an amine (or ammonia).
The formation of the tetrahedral intermediate is generally considered the rate-determining step in the base-catalyzed hydrolysis of simple amides like formamide. researchgate.net
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack by hydroxide ion | Tetrahedral anionic intermediate |
| 2 | Decomposition of the intermediate | Formate and ammonia/amine |
Tautomerism and Isomerization Studies (e.g., related N,N'-dimethylformamidine)
The ability of the formamidine (B1211174) and formamide moieties within this compound to participate in hydrogen bonding and proton transfer suggests that tautomeric equilibria could play a role in its reactivity. The presence of multiple N-H protons and carbonyl groups provides sites for potential proton migration, which could influence the nucleophilicity and electrophilicity of different atoms within the molecule. For instance, tautomerization could lead to the formation of enol-like structures, which would alter the reactivity of the carbonyl group. However, detailed experimental or computational studies are needed to fully elucidate the tautomeric and isomeric landscape of this compound.
Kinetic and Thermodynamic Considerations in Reactions Involving this compound and its Analogues
A comprehensive understanding of the reactivity of this compound, also known as tris(formylamino)methane, necessitates a detailed examination of the kinetic and thermodynamic factors that govern its transformations. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the study of its structural analogues and the fundamental principles of amide and orthoamide chemistry. Computational chemistry also offers a powerful tool for predicting the energetic landscapes of its reactions.
The reactivity of this compound is centered around the central methanetriamine core and the three formamide functionalities. The central carbon atom, bonded to three nitrogen atoms, imparts characteristics of an orthoamide. Orthoamides are known to be susceptible to hydrolysis, which would involve the cleavage of the C-N bonds. The formamide groups themselves contain amide functionalities, which can undergo hydrolysis under acidic or basic conditions, although they are generally less reactive than their ester counterparts.
Inferred Reactivity and Stability
Based on its structure, this compound is expected to exhibit thermal instability. A qualitative study on the decomposition of what is referred to as "Tris-formylamino-methan" indicates that upon heating, it decomposes to form s-triazine, formamide, and water. rsc.org This suggests a complex reaction cascade likely involving intramolecular cyclization and elimination steps.
The reactivity of analogous compounds provides further clues. For instance, tris(dimethylamino)methane, an analogue where the formyl groups are replaced by dimethylamino groups, is known to react with protic solvents like water and alcohols upon heating. nih.gov This supports the likelihood of this compound being susceptible to hydrolysis.
Computational studies on a closely related compound, tris(diformylamino)methane, have shown that the amide oxygen atom is the most basic site. nih.gov This suggests that in acid-catalyzed reactions of this compound, protonation is likely to occur at one of the carbonyl oxygens, which would activate the adjacent carbonyl carbon for nucleophilic attack, a key step in hydrolysis.
Kinetic vs. Thermodynamic Control
In reactions with multiple potential pathways, the concepts of kinetic and thermodynamic control are crucial. A kinetically controlled reaction is one where the major product is the one that is formed the fastest, meaning it proceeds via the lowest activation energy barrier. In contrast, a thermodynamically controlled reaction yields the most stable product, which corresponds to the lowest point on the potential energy surface. frontiersin.org
For a molecule like this compound with multiple reactive sites, the reaction conditions (temperature, solvent, catalyst) will dictate whether the kinetic or thermodynamic product dominates. For example, at lower temperatures, reactions are more likely to be under kinetic control, while higher temperatures can provide enough energy to overcome larger activation barriers and allow the system to reach thermodynamic equilibrium. maxapress.com
Hydrolysis Mechanisms
The hydrolysis of the formamide groups in this compound can proceed through either acid- or base-catalyzed mechanisms.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, a carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon. mdpi.com
Computational Insights into Amide Reactivity
While specific data for this compound is scarce, computational methods like Density Functional Theory (DFT) have been extensively used to study the thermodynamics and kinetics of simpler amides. These studies can provide valuable estimations for:
Reaction Barriers: The activation energies for various reaction pathways, such as hydrolysis or decomposition, can be modeled, allowing for the prediction of reaction rates. researchgate.net
These computational approaches could be applied to this compound to generate predictive data on its reactivity profile.
Data Tables of Related Compounds
To provide a quantitative perspective, the following tables summarize kinetic and thermodynamic data for reactions of related amide compounds. It is important to note that these are not direct data for this compound but serve as a reference for the reactivity of its constituent functional groups.
Table 1: Rate Coefficients for Reactions of Simple Amides with OH Radicals at 298 K researchgate.net This table is interactive and can be sorted by clicking on the headers.
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| N-methylformamide | (0.86 ± 0.24) × 10⁻¹¹ |
| N,N-dimethylformamide | (1.4 ± 0.3) × 10⁻¹¹ |
Table 2: Thermodynamic Parameters for Hydrogen Bond Formation between Two Formamide Molecules researchgate.net This table is interactive and can be sorted by clicking on the headers.
| Solvent | Binding Free Energy (kcal/mol) |
|---|---|
| Carbon Tetrachloride (CCl₄) | -8.4 |
Applications of N,n ,n Methylidynetrisformamide in Advanced Organic Synthesis
Building Block in Heterocyclic Synthesis
N,N',N''-Methylidynetrisformamide serves as a valuable precursor for the generation of reactive intermediates that are instrumental in the synthesis of various heterocyclic compounds. chemicalbook.com
One of the primary applications of this compound is its role as a source for N-formylformamidine. chemicalbook.com This reactive species is a key intermediate in the construction of nitrogen-containing heterocycles. The generation of N-formylformamidine from this compound allows for the introduction of a "C-N-C" fragment into a molecule, facilitating the synthesis of various ring systems.
This compound is also utilized as a precursor to the N-formylformimidoyl group. chemicalbook.com This functional group acts as a building block in the synthesis of more complex heterocyclic structures. The ability to generate this specific imidoyl moiety provides a strategic advantage in the design and synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Analogy to Formylation Reactions (e.g., Vilsmeier-Haack Reaction with DMF)
The reactivity of this compound can be compared to that of N,N-dimethylformamide (DMF) in formylation reactions, such as the well-known Vilsmeier-Haack reaction. wikipedia.orgnrochemistry.comtcichemicals.com In the Vilsmeier-Haack reaction, DMF, in the presence of an activating agent like phosphorus oxychloride (POCl3), generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. nrochemistry.com This reagent is a weak electrophile capable of formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comresearchgate.net
Similarly, this compound can act as a source of a formylating agent, although the specific intermediates and reaction conditions may differ. The analogy lies in the ability of both compounds to deliver a formyl group (-CHO) to a substrate. While DMF is more commonly used, this compound offers an alternative route for formylation, particularly in contexts where its unique reactivity profile is advantageous. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group, and understanding the analogous reactivity of this compound expands the repertoire of formylation methods available to synthetic chemists. cambridge.org
Role in Aminocarbonylation and Amidation Reactions (Analogy to DMF)
This compound can be conceptually linked to aminocarbonylation and amidation reactions where N,N-dimethylformamide (DMF) often serves as a key reagent or even a source of the carbonyl and amino groups. organic-chemistry.orgnih.gov In certain catalytic systems, DMF can be used as a source for both the carbonyl and the amide functionalities in the synthesis of amides from aryl halides. organic-chemistry.org This avoids the need for toxic carbon monoxide gas, which is a significant advantage. organic-chemistry.org
While direct catalytic applications of this compound in aminocarbonylation may be less common, its structural relationship to formamide (B127407) suggests its potential as a source for the formamide moiety in amidation reactions. chemicalbook.com The development of catalytic methods for amide bond formation is an active area of research, with a focus on atom economy and the use of readily available starting materials. nih.govdiva-portal.org The analogy to DMF's role in these transformations highlights the potential for this compound to be explored in similar catalytic cycles for the synthesis of formamides and related compounds.
Integration in Combinatorial Chemistry and Library Synthesis
The principles of combinatorial chemistry aim to rapidly generate large and diverse collections of molecules, known as chemical libraries. ijpsr.comrjptonline.org This approach is crucial in drug discovery and materials science for identifying compounds with desired properties. nih.govopenaccessjournals.com
This compound, with its capacity to introduce specific functional groups, can be a valuable reagent in the generation of diverse chemical libraries. nih.govchemrxiv.org By incorporating this building block into a synthetic sequence, chemists can systematically introduce the N-formylformamidine or N-formylformimidoyl moieties across a library of compounds. This allows for the exploration of the chemical space around these functional groups, which can be critical for developing structure-activity relationships. The use of reagents that enable the efficient and reliable introduction of unique structural motifs is a cornerstone of successful combinatorial synthesis. googleapis.comgoogle.comijpsonline.com
Synthesis of Peptidomimetic Aminothioether Acid Compounds
Peptidomimetics are molecules that mimic the structure and function of peptides, but with modified properties such as improved stability and bioavailability. beilstein-journals.org Among the various classes of peptidomimetics, aminothioether acids (ATAs) represent a significant group of compounds. Combinatorial libraries of these compounds are synthesized to identify new lead compounds in drug discovery. google.com
The general structure of peptidomimetic aminothioether acids allows for extensive diversity through the variation of several substituents. google.com These compounds include thioethers and their corresponding oxidized forms, sulfoxides and sulfones. google.com The synthesis can be performed using solid-phase techniques, where a mercapto acid is bound to a solid support and then reacted to build the aminothioether backbone. google.com This approach is suitable for creating diverse libraries of these compounds for screening purposes. google.com
While specific research detailing the use of this compound in the synthesis of peptidomimetic aminothioether acids is not prevalent in available literature, its function as a formylating agent suggests a potential role. chemicalbook.comrsc.org N-formylation is a common strategy for protecting amine groups during complex organic syntheses, such as peptide synthesis. academie-sciences.fr Given that the general structure of ATA peptidomimetics includes a primary or secondary amine, this compound could theoretically be employed as an N-formylating reagent to introduce a protecting group at the nitrogen atom (designated as 'P' in the general structure). google.comscispace.com
Table 1: General Structure of Peptidomimetic Aminothioether Acid (ATA) Library Compounds google.com
| General Structure | Substituent | Description |
![]() | P | Hydrogen, an amino-protecting group, or a substituent from an electrophilic reagent. |
| Q | An organic group with 1 to 12 carbon atoms and 0 to 4 heteroatoms (O, N, S). | |
| Rs | Hydrogen or an organic moiety. | |
| Rn | Hydrogen or an organic moiety. (Rn and Rs can form a ring structure). | |
| m | 0 (thioether), 1 (sulfoxide), or 2 (sulfone). | |
| W | A divalent organic group with 1 to 12 carbon atoms and 0 to 4 heteroatoms (O, N, S). | |
| A | OH (or its salt), NH2, or an ester- or amide-forming substituent, which can be bound to a solid support. |
Synthesis of Thiophene (B33073) Library Compounds
Combinatorial chemistry is a powerful technique used in drug discovery to synthesize large collections of compounds, known as libraries, which can be screened for biological activity. googleapis.com This approach is particularly useful for discovering new lead compounds and for optimizing the properties of existing ones. googleapis.com An improved combinatorial process has been developed for the creation of libraries of thiophene compounds, which are non-peptide molecules with a molecular weight range of approximately 100 to 700. googleapis.com
In this context, this compound is identified as a key reagent for the synthesis of these thiophene libraries. googleapis.com The process involves a central thiophene "scaffold," which is the invariant core of the molecules in the library. googleapis.com Various chemical radicals, referred to as "substituents," are then attached to this scaffold through the combinatorial synthesis process. googleapis.com this compound serves as a source for specific building blocks, such as the N-formylformimidoyl group, which are used in the construction of heterocyclic compounds like thiophenes. chemicalbook.com
The synthesis is often conducted using parallel array synthesis on a solid support, where individual library compounds are prepared in separate reaction zones, such as the wells of a microtiter plate. googleapis.com This methodology allows for the systematic variation of substituents on the thiophene core, leading to a "diverse library" where substituents are highly variable, or a "directed library" where modifications are more narrowly focused to optimize a lead compound. googleapis.com
Table 2: Illustrative Example of a Combinatorial Thiophene Library googleapis.com
| Thiophene Scaffold | Substituent Position | Example Substituent Classes |
![]() | R1 | Alkyl, Aryl, Heterocycle |
| R2 | Halo, Cyano, Ester | |
| R3 | Amine, Amide, Alkoxy |
Spectroscopic Characterization and Structural Elucidation of N,n ,n Methylidynetrisformamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of N,N',N''-Methylidynetrisformamide. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In formamides, the environment of the protons can be influenced by factors such as the presence of different substituents and restricted bond rotation. For instance, in N,N-dimethylformamide, the two methyl groups can exhibit distinct signals due to their different spatial relationships with the carbonyl and formyl hydrogen atoms. vaia.com This principle of non-equivalent protons is crucial for interpreting the ¹H NMR spectra of this compound and its derivatives. vaia.com
The ¹H NMR spectrum of a related compound, formamide (B127407), shows distinct signals for the different protons, with specific coupling constants between them. chemicalbook.com For this compound, one would expect to observe signals corresponding to the formyl protons (CHO) and the methine proton (CH), with their chemical shifts and splitting patterns providing valuable structural information. The presence of multiple formamide groups can lead to complex spectra due to potential dynamic effects like restricted rotation around the C-N amide bonds. ox.ac.uk
A hypothetical ¹H NMR data table for this compound is presented below based on general principles and data from related formamide structures.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methine (CH) | ~ 6.0 - 7.0 | Quartet | J(CH-NH) |
| Formyl (CHO) | ~ 8.0 - 8.5 | Singlet or Doublet | J(CHO-NH) |
| Amide (NH) | ~ 7.5 - 9.0 | Broad Singlet or Doublet | J(NH-CH), J(NH-CHO) |
This table is illustrative and actual values may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.
For this compound, two primary carbon environments are expected: the methine carbon (CH) and the carbonyl carbons (C=O) of the formamide groups. The chemical shifts for these carbons can be predicted based on typical values for similar functional groups. chemguide.co.uk For example, the carbonyl carbons in amides generally resonate in the range of 160-185 ppm. chemguide.co.uk The methine carbon, being attached to three nitrogen atoms, would appear at a distinct chemical shift.
A representative ¹³C NMR data table for this compound is shown below.
| Carbon Type | Expected Chemical Shift (ppm) |
| Methine (CH) | ~ 60 - 80 |
| Carbonyl (C=O) | ~ 160 - 170 |
This table is illustrative and actual values may vary depending on the solvent and experimental conditions.
The Human Metabolome Database provides experimental ¹³C NMR data for this compound in water, which can serve as a reference. hmdb.ca
Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC, ROESY)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures. mnstate.edu
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org In this compound, a COSY spectrum would show correlations between the methine proton and the amide protons, and potentially between the formyl protons and the amide protons, helping to confirm the through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov An HSQC spectrum of this compound would show a cross-peak connecting the methine proton signal to the methine carbon signal, and the formyl proton signals to the carbonyl carbon signals.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are close to each other, providing information about the three-dimensional structure of the molecule. libretexts.org In the context of this compound, ROESY could help to understand the preferred conformation around the amide bonds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and effective means of identifying the key functional groups in this compound. thermofisher.com The presence of amide groups is a defining feature of this molecule. sigmaaldrich.comsigmaaldrich.com
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
N-H Stretching: Amide N-H bonds typically exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.
C=O Stretching (Amide I band): The carbonyl group of the amide function gives rise to a strong absorption band, typically between 1650 and 1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.
N-H Bending (Amide II band): This band, which arises from a combination of N-H bending and C-N stretching, is usually found in the range of 1550-1640 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in amides appears in the region of 1400-1430 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the methine and formyl groups would be expected in the region of 2850-3000 cm⁻¹.
A representative FT-IR data table for this compound is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium to Strong |
| C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1640 | Medium to Strong |
| C-N Stretch | 1400 - 1430 | Medium |
This table is illustrative and actual values may vary depending on the physical state of the sample and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₄H₇N₃O₃), the molecular weight is 145.12 g/mol . cymitquimica.com In a mass spectrum, one would expect to see a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
Fragmentation patterns observed in the mass spectrum can provide further structural information. The molecule may fragment in predictable ways, for example, by loss of a formyl group (-CHO), a formamido group (-NHCHO), or other small neutral molecules. Analysis of these fragment ions can help to piece together the structure of the original molecule. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed for the analysis of such compounds. rsc.org
A hypothetical mass spectrometry data table for this compound is presented below.
| Ion | m/z (expected) | Possible Identity |
| [M]⁺ | 145 | Molecular Ion |
| [M - CHO]⁺ | 116 | Loss of a formyl group |
| [M - NHCHO]⁺ | 100 | Loss of a formamido group |
| [CH(NHCHO)₂]⁺ | 101 | Fragment containing the central methine and two formamido groups |
This table is illustrative and the observed fragmentation pattern will depend on the ionization method used.
Tandem Mass Spectrometry (MS/MS) for Fragmentation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.govresearchgate.net While specific experimental MS/MS data for this compound is not widely available in public literature, the fragmentation behavior can be predicted based on the known fragmentation patterns of amides and related compounds. miamioh.edulibretexts.org
The molecular ion of this compound, with a molecular weight of 145.12 g/mol sigmaaldrich.com, would first be generated in the ion source. In the MS/MS experiment, this molecular ion would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely occur at the weakest bonds within the molecule.
Predicted Fragmentation Pathways:
Cleavage of the C-N bonds: The bonds between the central methine carbon and the formamide nitrogen atoms are susceptible to cleavage. This could result in the loss of one or more formamide groups.
Cleavage within the formamide moiety: Fragmentation can also occur within the formamide groups themselves, leading to the loss of carbon monoxide (CO) or a formyl radical (CHO).
McLafferty Rearrangement: While less likely in this specific structure due to the absence of a suitable gamma-hydrogen, related derivatives with alkyl chains could exhibit this characteristic rearrangement. miamioh.edu
A hypothetical fragmentation pattern is outlined in the table below. The observation of these specific fragment ions in an MS/MS spectrum would provide strong evidence for the structural confirmation of this compound.
Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (m/z) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 145 | 116 | 29 | Loss of a formyl radical (CHO) |
| 145 | 101 | 44 | Loss of a formamide group (HCONH2) |
| 145 | 72 | 73 | Loss of two formyl radicals and a nitrogen |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of a unique elemental formula from the measured mass-to-charge ratio (m/z). osti.gov
For this compound, with the chemical formula C₄H₇N₃O₃, the theoretical exact mass can be calculated. HRMS analysis would be used to experimentally measure the mass of the molecular ion and compare it to the theoretical value. A close match between the experimental and theoretical mass would confirm the elemental composition.
Theoretical vs. Experimental Mass for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₇N₃O₃ |
| Theoretical Monoisotopic Mass | 145.04874 g/mol nih.gov |
Modern HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provide the necessary resolution and mass accuracy for this purpose. nih.gov
Advanced Spectroscopic Methods for Specialized Characterization
Beyond mass spectrometry, other spectroscopic techniques are vital for a complete understanding of the electronic structure and bonding in this compound and its derivatives, particularly when complexed with metal ions.
UV/Vis Electronic Absorption Spectroscopy
UV/Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. uu.nlyoutube.com The resulting spectrum provides information about the energy levels of the electrons and can be used to identify chromophores, which are the parts of a molecule that absorb light. ethz.ch
Predicted UV/Vis Absorption Characteristics of this compound
| Transition Type | Expected Wavelength Region | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | Longer wavelength UV | Low |
Electronic Paramagnetic Resonance (EPR) Spectroscopy (for relevant metal complexes)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that is specifically sensitive to species with unpaired electrons, such as transition metal complexes. ethz.ch If this compound were to be used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu(II), Cr(III), Fe(III)), EPR spectroscopy would be a crucial tool for characterizing the electronic structure of the metal center. researchgate.net
The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the geometry of the complex, the nature of the coordinating atoms, and the delocalization of the unpaired electron onto the ligand. nih.govwiley-vch.de For a hypothetical complex of this compound with a metal ion, the nitrogen atoms of the formamide groups would likely be the coordinating atoms, and their interaction with the metal's unpaired electron would be observable in the EPR spectrum.
X-ray Absorption Near Edge Structure (XANES) (for relevant metal complexes)
X-ray Absorption Near Edge Structure (XANES) spectroscopy is another powerful technique for probing the electronic structure of metal complexes. illinois.edu It provides information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonds. osti.govresearchgate.net
For a metal complex of this compound, XANES at the metal K-edge would reveal details about the local geometry around the metal ion. Furthermore, nitrogen K-edge XANES could be used to probe the involvement of the formamide nitrogen atoms in bonding with the metal. rsc.orgnih.gov The energies and intensities of the pre-edge features in the XANES spectrum are particularly sensitive to the electronic structure and can provide quantitative information about metal-ligand covalency.
Computational Approaches for Spectroscopic Data Interpretation
Given the limited availability of experimental spectroscopic data for this compound, computational methods play a critical role in predicting and interpreting its spectroscopic properties. researchgate.nettsu.ru Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for these purposes. nih.gov
Applications of Computational Chemistry:
Mass Spectrometry: Computational methods can be used to predict the relative energies of different fragment ions, helping to rationalize the observed fragmentation patterns in MS/MS spectra.
UV/Vis Spectroscopy: TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, allowing for the simulation of the UV/Vis absorption spectrum. sigmaaldrich.com
EPR and XANES Spectroscopy: For metal complexes, DFT calculations can predict EPR parameters (g-factors and hyperfine couplings) and simulate XANES spectra, which are invaluable for interpreting experimental data and understanding the electronic structure of the metal center. researchgate.netosti.gov
These computational approaches provide a powerful complement to experimental studies, offering detailed insights into the structure and properties of this compound and its derivatives at the molecular level.
Machine Learning in NMR-Aided Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules. frontiersin.org However, the manual interpretation of complex NMR spectra can be a time-consuming and error-prone process. The advent of machine learning (ML) has ushered in a new era of automated and highly accurate spectral analysis. sigmaaldrich.com ML algorithms can be trained on vast datasets of known molecular structures and their corresponding NMR spectra to recognize intricate patterns and correlations that may elude human experts. frontiersin.orgmdpi.com
One of the primary applications of machine learning in this domain is the rapid and accurate prediction of NMR chemical shifts for a given molecular structure. mdpi.com These predictions can then be compared with experimental data to validate or refute proposed structures. Various ML models, including deep neural networks and graph neural networks, have been developed for this purpose, demonstrating remarkable accuracy in predicting both ¹H and ¹³C chemical shifts. mdpi.com
Furthermore, machine learning plays a crucial role in the development of automated structure elucidation platforms. These systems can take raw NMR data as input, along with other information such as the molecular formula, and propose the most probable chemical structure. By integrating machine learning, these platforms can significantly accelerate the process of identifying unknown compounds, a critical step in drug discovery, natural product chemistry, and materials science. researchgate.net The ability of these models to learn from both simulated and experimental data enhances their predictive power and robustness. researchgate.net
The application of machine learning extends to differentiating between stereoisomers and even distinct conformations of the same molecule, a task that can be particularly challenging with traditional spectroscopic methods alone. frontiersin.org By analyzing subtle differences in predicted NMR data, researchers can gain deeper insights into the three-dimensional arrangement of atoms within a molecule. frontiersin.org
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)
The prediction of spectroscopic parameters, most notably NMR chemical shifts, is a powerful tool in the arsenal (B13267) of chemists for structural elucidation. frontiersin.org Computational methods, particularly those based on Density Functional Theory (DFT), have been instrumental in this regard. However, the computational cost of high-level DFT calculations can be prohibitive for large and conformationally flexible molecules. frontiersin.org
Machine learning offers a computationally efficient alternative for predicting spectroscopic parameters with an accuracy that can rival or even surpass that of traditional quantum mechanical calculations. mdpi.com These models are trained on extensive databases of experimental and/or calculated spectral data, enabling them to learn the complex relationships between molecular structure and spectroscopic properties. frontiersin.orgmdpi.com
The accuracy of machine learning-based predictions is continually improving, with some models achieving mean absolute errors of less than 0.2 ppm for ¹H chemical shifts. mdpi.com This level of precision is often sufficient to distinguish between different isomers and to confirm the connectivity of atoms within a molecule.
Below are interactive data tables showcasing representative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established machine learning models and computational chemistry principles. It is important to note that these are predicted values and may differ from experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| Methine (CH) | 7.5 - 8.5 | Singlet |
| Amide (NH) | 8.0 - 9.0 | Broad Singlet |
| Formyl (CHO) | 8.0 - 8.5 | Singlet |
Note: The chemical shifts of amide protons can be highly variable and are dependent on solvent and temperature.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Methine (CH) | 60 - 70 |
| Carbonyl (C=O) | 160 - 170 |
Note: These are approximate ranges and the exact chemical shifts can be influenced by various factors.
The continued development of sophisticated machine learning algorithms and the expansion of spectral databases will undoubtedly lead to even more accurate and reliable predictions of spectroscopic parameters, further revolutionizing the field of structural elucidation.
Computational Chemistry and Theoretical Studies on N,n ,n Methylidynetrisformamide
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a popular computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost. preprints.org A DFT study of N,N',N''-Methylidynetrisformamide would typically involve geometry optimization to find the most stable three-dimensional structure, followed by the calculation of various electronic properties.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.netncsu.edu The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ncsu.edu A smaller gap generally suggests higher reactivity.
Data Table: Hypothetical Frontier Molecular Orbital Analysis of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
(Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.)
Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity, Parr Functions)
Electrophilicity (ω): Describes the ability of a molecule to accept electrons. epstem.net
Nucleophilicity (N): Describes the ability of a molecule to donate electrons. epstem.net
Local reactivity indices, such as Parr functions, identify the specific atoms or regions within a molecule that are most likely to be involved in electrophilic or nucleophilic attacks. nih.gov
Data Table: Hypothetical Global and Local Reactivity Indices for this compound
| Index | Value / Most Reactive Site |
|---|---|
| Global Electrophilicity (ω) | Data not available |
| Global Nucleophilicity (N) | Data not available |
| Most Electrophilic Site (from Parr functions) | Data not available |
| Most Nucleophilic Site (from Parr functions) | Data not available |
(Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.)
Chemical Hardness and Softness Analysis
Chemical hardness (η) and softness (S) are concepts related to the stability and reactivity of a molecule. rsc.org Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small HOMO-LUMO gap. researchgate.net These parameters are useful in predicting the nature of chemical interactions based on the Hard and Soft Acids and Bases (HSAB) principle.
Data Table: Hypothetical Chemical Hardness and Softness of this compound
| Parameter | Value |
|---|---|
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
(Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.)
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. For this compound, this could involve studying its hydrolysis, thermal decomposition, or its reactions with other chemical species. The activation energies calculated from the difference in energy between the reactants and the transition states would provide crucial information about the reaction kinetics.
While a comprehensive computational and theoretical analysis of this compound would be of significant scientific interest, the necessary research to generate the specific data for the outlined sections has not been published or made publicly available. The framework provided here can serve as a guide for future research into the chemical properties and reactivity of this compound.
Computational Thermodynamic and Kinetic Studies
Computational chemistry provides powerful tools to predict the thermodynamic stability and kinetic reactivity of molecules. These theoretical approaches are especially valuable for compounds where experimental data is scarce.
Prediction of Thermodynamic Properties (e.g., Heat Capacities, Enthalpies)
The thermodynamic properties of this compound, such as its heat capacity and enthalpy of formation, can be estimated using computational methods. Techniques like Density Functional Theory (DFT) and other ab initio quantum chemistry methods are employed to calculate these properties in the gas phase. uniroma1.itmdpi.com The general workflow involves:
Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface.
Vibrational Frequency Analysis: Once the optimized geometry is obtained, the vibrational frequencies of the molecule are calculated. These frequencies are fundamental for determining the molecule's thermodynamic functions, including heat capacity and entropy, as a function of temperature.
The standard enthalpy of formation (ΔHf°) is often calculated using isodesmic or atomization reactions. These methods help to minimize computational errors by ensuring that the types of chemical bonds are conserved on both sides of the reaction. The heat capacity (Cp) is derived from the calculated vibrational, rotational, and translational contributions to the molecule's energy. dtu.dk
Table 1: Predicted Thermodynamic Properties of this compound (Illustrative) This table illustrates the type of data that can be obtained from computational studies. The specific values would require dedicated quantum chemical calculations.
| Property | Predicted Value | Computational Method |
| Standard Enthalpy of Formation (ΔHf° gas) | Value (kJ/mol) | e.g., G4(MP2) |
| Molar Heat Capacity (Cp gas) at 298.15 K | Value (J/(mol·K)) | e.g., B3LYP/6-31G* |
Computational Determination of Reaction Rate Coefficients
Computational methods are instrumental in determining the rate coefficients of chemical reactions involving this compound. nih.gov Transition State Theory (TST) is a cornerstone for these calculations. mdpi.commit.edu The process generally includes:
Mapping the Reaction Pathway: The potential energy surface is explored to identify the reactants, products, and the transition state that connects them.
Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants defines the activation energy barrier for the reaction.
Determining the Pre-exponential Factor (A): This factor is calculated from the vibrational frequencies of the reactants and the transition state and accounts for the entropic effects on the reaction rate.
The rate coefficient (k) is then determined using the Arrhenius equation. For instance, the hydrolysis or thermal decomposition of this compound could be investigated using these computational techniques. rsc.org
Table 2: Illustrative Computationally Determined Reaction Rate Coefficient This table is a hypothetical representation of the kinetic data that can be generated.
| Reaction | Temperature (K) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Coefficient (k) (s⁻¹) | Computational Method |
| Hypothetical Hydrolysis | 500 | Value | Value | Value | e.g., CCSD(T)//M06-2X |
Structure-Activity/Reactivity Relationship Studies
Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies aim to link the molecular structure of a compound to its biological activity or chemical reactivity. nih.govmdpi.comfrontiersin.org For this compound, its reactivity can be inferred from its key structural features.
The reactivity of this compound is governed by several structural elements:
Central Methanetriyl (CH) Group: The electron-withdrawing nature of the three formamide (B127407) groups renders the central carbon atom electrophilic.
Formamide Groups (-NHCHO): The nitrogen and oxygen atoms possess lone pairs of electrons, making them nucleophilic centers and sites for hydrogen bonding. The amide protons exhibit weak acidity.
Computational chemistry offers a range of descriptors to quantify these relationships: nih.gov
Electrostatic Potential (ESP) Maps: These maps visualize the electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's electron-donating and electron-accepting capabilities, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Atomic Charges: The calculation of partial charges on individual atoms helps in identifying reactive sites within the molecule.
Table 3: Key Structural Features and Their Inferred Reactivity for this compound
| Structural Feature | Inferred Reactivity | Relevant Computational Descriptor |
| Central C-H bond | Potential for radical abstraction | Bond Dissociation Energy (BDE) |
| Carbonyl Carbon (C=O) | Electrophilic site for nucleophilic attack | Positive partial atomic charge, LUMO localization |
| Amide Nitrogen (N-H) | Nucleophilic and basic site | Negative partial atomic charge, HOMO localization |
| Carbonyl Oxygen (C=O) | Nucleophilic, basic, and H-bond acceptor site | Negative partial atomic charge, High electrostatic potential |
| Amide Hydrogen (N-H) | Acidic proton, H-bond donor | Positive partial atomic charge |
These computational insights provide a theoretical framework for understanding the chemical behavior of this compound, which can inform future experimental investigations.
Catalytic Roles and Coordination Chemistry of N,n ,n Methylidynetrisformamide and Analogues
Potential as a Ligand in Metal Complexes
N,N',N''-Methylidynetrisformamide, also known as tris(formamido)methane, is an organic compound with the chemical formula C4H7N3O3. cymitquimica.com It features a central methane (B114726) carbon bonded to three formamide (B127407) groups. cymitquimica.com This structure, with its multiple nitrogen and oxygen donor atoms, suggests its potential to act as a multidentate ligand in coordination chemistry. The presence of multiple amide functionalities allows for the formation of hydrogen bonds, which can influence its reactivity and solubility in various solvents. cymitquimica.com It is soluble in formamide and, upon heating, in aprotic dipolar solvents like DMF or DMA. chemicalbook.com
While the direct application of this compound as a ligand in catalytic metal complexes is not extensively documented in publicly available research, its structural characteristics point towards a capacity to coordinate with metal ions. The nitrogen and oxygen atoms of the formamide groups present potential binding sites. The geometry of the molecule could allow it to act as a tripodal ligand, potentially forming stable complexes with a variety of metal centers. Such complexes could exhibit interesting catalytic properties, drawing parallels from the well-established field of coordination chemistry with other N- and O-donor ligands. The thermal stability of the compound is another property of interest for potential catalytic applications which often require elevated temperatures. cymitquimica.com
The synthesis of this compound can be achieved through several routes, including the reaction of triethyl orthoformate with formamide under mineral acid catalysis. chemicalbook.com Another method involves the reaction of excess formamide with various inorganic and organic acyl chlorides. chemicalbook.com
Exploration of Analogous N-Containing Ligands in Catalysis
To understand the potential catalytic roles of this compound, it is insightful to examine the behavior of analogous nitrogen-containing ligands that have been extensively studied in catalysis.
N-Heterocyclic Carbenes (NHCs) in Homogeneous Catalysis
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in homogeneous catalysis, with an impact comparable to that of phosphines. acs.org Their success is largely due to their straightforward synthesis, which allows for a wide variety of structures with tunable electronic and steric properties. acs.org NHCs are known for their strong σ-donating ability, which allows them to form robust bonds with metal centers and stabilize catalytic intermediates.
The versatility of NHCs is evident in their application across a broad spectrum of catalytic reactions. For instance, palladium-NHC complexes are highly effective in cross-coupling reactions. rsc.org Iron complexes bearing NHC ligands have been successfully employed in atom transfer radical polymerization. acs.org Furthermore, rhodium-NHC systems have shown moderate to good activity in the reduction of ketones. acs.org The ability to modify the NHC backbone allows for the fine-tuning of the catalyst's activity and selectivity for specific transformations. acs.org This adaptability has led to the development of "smart" NHC ligands that can respond to external stimuli, such as light, to control catalytic activity. acs.org
The table below summarizes the application of different metal-NHC complexes in various catalytic reactions.
| Metal | NHC Ligand Type | Catalytic Application | Reference |
| Palladium | Imidazolylidene-based | Cross-coupling reactions | rsc.org |
| Iron | Imidazolinylidene-based | Atom Transfer Radical Polymerization (ATRP) | acs.org |
| Rhodium | Imidazolylidene-based | Ketone reduction | acs.org |
| Gold | Imidazolylidene-based | CO2 reduction | researchgate.net |
Formamide-Based Compounds in Catalytic Processes
Formamides and their derivatives have demonstrated significant utility as catalysts and reagents in a variety of organic transformations. Simple formamides can act as Lewis base catalysts, facilitating the efficient conversion of alcohols into alkyl chlorides. nih.gov This process proceeds through the formation of iminium-activated intermediates. nih.gov
In another application, formamide catalysis enables the transformation of aldehydes into geminal dichlorides under mild conditions, showcasing high functional group tolerance. organic-chemistry.orgresearchgate.net This method likely involves the in situ generation of a Vilsmeier-Haack type reagent. researchgate.net Furthermore, formamide catalysis has been successfully applied to cost-efficient amidation and esterification reactions. nih.gov
The catalytic utility of formamides extends to more complex transformations. For example, N-formamides can serve as carbonyl precursors in the catalytic synthesis of α-acyloxycarboxamides, which are valuable in medicinal chemistry. rsc.org Copper-catalyzed systems have been developed for the sustainable synthesis of formamides using glycerol (B35011) derivatives as a carbonyl source, proceeding through a radical-relay mechanism. rsc.org
The following table provides examples of catalytic reactions involving formamide-based compounds.
| Catalytic Process | Formamide-Based Compound | Role | Reagents | Product | Reference |
| Alcohol to Alkyl Chloride | Formamide | Lewis Base Catalyst | Benzoyl chloride | Alkyl chloride | nih.gov |
| Aldehyde to Geminal Dichloride | N-formylpyrrolidine | Lewis Base Catalyst | Phthaloyl chloride | Geminal dichloride | organic-chemistry.org |
| Amidation/Esterification | N-formylpyrrolidine | Lewis Base Catalyst | Trichlorotriazine | Amides/Esters | nih.gov |
| Passerini Reaction | N-formamides | Carbonyl Precursor | Benzoic acid, isocyanide | α-acyloxycarboxamides | rsc.org |
| N-formylation of Amines | Glycerol derivatives (as carbonyl source) | Reactant | Copper/Zeolite catalyst | Formamides | rsc.org |
Mechanistic Insights into Catalytic Cycles Involving this compound Derived Species
Direct mechanistic studies involving this compound in catalytic cycles are scarce. However, by examining the reactivity of simpler formamides and related compounds, we can infer potential mechanistic pathways.
In formamide-catalyzed reactions, the formamide often acts as a nucleophilic catalyst or a precursor to a more reactive species. For instance, in the conversion of alcohols to chlorides, the formamide catalyst is believed to activate the alcohol through the formation of an iminium intermediate. nih.gov Similarly, in the dichlorination of aldehydes, the in situ formation of a Vilsmeier-Haack-type reagent from the formamide catalyst and an acyl chloride is a key mechanistic step. organic-chemistry.orgresearchgate.net
Mechanistic studies on the hydrogenation of formamide itself provide further insights. The reaction can proceed through two main pathways: C-O bond cleavage leading to N-methylation, or C-N bond cleavage resulting in methanol (B129727) and ammonia (B1221849). frontiersin.org The initial step is the hydrogenation of formamide to a hemiaminal intermediate. frontiersin.org The selectivity towards C-N cleavage can be enhanced by the addition of a base, which deprotonates the hemiaminal intermediate, preventing its dehydration to an imine that would lead to C-O cleavage. frontiersin.org
In the context of this compound, its three formamide units could potentially engage in similar catalytic cycles. Upon coordination to a metal center, one or more formamide groups could be activated. It is conceivable that a metal complex of this compound could facilitate transformations by acting as a formyl group transfer agent or by generating reactive intermediates. For example, in a dehydrogenative coupling reaction catalyzed by an iron pincer complex, formamides are dehydrogenated to transient isocyanates, which then react with alcohols to form carbamates. acs.org A similar dehydrogenation of this compound could potentially lead to the formation of a triisocyanate species, a highly reactive intermediate for further chemical synthesis.
The rich chemistry of hydrogen cyanide (HCN) and formamide is also relevant in the context of prebiotic chemistry, where they are considered key precursors for the synthesis of biomolecules. mdpi.com Quantum chemistry calculations have been used to explore the catalytic role of formic acid (derived from formamide) and ammonia in the formose reaction, a plausible pathway for the formation of sugars. mdpi.com These studies highlight the fundamental catalytic capabilities of formamide-related species in C-C and C-O bond formation. mdpi.com
Future Research Directions for N,n ,n Methylidynetrisformamide
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of formamides often involves high temperatures, high pressures, or the use of toxic reagents like carbon monoxide. rsc.org Future research must prioritize the development of green and sustainable methods for producing N,N',N''-Methylidynetrisformamide. This involves exploring alternative energy sources, greener solvents, and more efficient catalytic systems.
Key research thrusts include:
Electrochemical Synthesis: Leveraging electricity to drive the synthesis from simple, abundant precursors under ambient conditions. This approach, which has been explored for N,N-dimethylformamide, could offer a pathway to sustainable production coupled with valuable co-products like hydrogen. rsc.org
Biocatalytic Routes: Employing enzymes or whole-cell systems to catalyze the formation of the formamide (B127407) linkages. Biocatalysis offers high selectivity and operates under mild, aqueous conditions, significantly reducing the environmental footprint.
Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, improve safety by minimizing the volume of hazardous intermediates at any given time, and allow for precise control over reaction parameters, leading to higher yields and purity.
Catalyst Development: Designing novel heterogeneous catalysts, such as those based on earth-abundant metals encapsulated in carbon matrices, could enable highly selective and reusable systems for N-methylation and formylation reactions, which are central to the synthesis. chemrxiv.orgrsc.org
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Electrosynthesis | Uses renewable electricity; ambient temperature/pressure; potential for valuable co-products (e.g., H₂). rsc.org | Electrode material design; optimizing Faradaic efficiency; electrolyte selection; scalability. |
| Biocatalysis | High selectivity; mild reaction conditions (room temp, aqueous); biodegradable catalysts. | Enzyme discovery and engineering; substrate specificity; long-term catalyst stability. |
| Flow Chemistry | Enhanced safety and control; improved heat/mass transfer; ease of scalability; potential for automation. | Reactor design and material compatibility; prevention of channel clogging; integration with real-time analytics. |
| Heterogeneous Catalysis | Catalyst reusability; simplified product purification; potential for earth-abundant metals. rsc.org | Catalyst deactivation; metal leaching; achieving high selectivity for the tris-substituted product. |
Expanded Applications in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step with high atom economy and efficiency. u-tokyo.ac.jprsc.org this compound, with its central methine carbon and three formamide groups, is an ideal candidate for exploration in this context.
Future research should focus on:
As a C1 Building Block: Investigating the compound as a surrogate for formaldehyde (B43269) or other C1 synthons. beilstein-journals.org Its unique structure could offer different reactivity profiles and lead to novel heterocyclic scaffolds not accessible with traditional reagents.
Synthesis of Nitrogen-Rich Heterocycles: Using this compound as a linchpin to react with multiple components, thereby assembling complex nitrogen-containing rings like triazines, pyrimidines, or imidazoles, which are prevalent in medicinal chemistry.
Tandem Reactions: Designing one-pot tandem reactions where the formamide groups are first modified or activated, followed by a cyclization or condensation event involving the central carbon. This could be triggered by light, heat, or a specific catalyst. mdpi.com
Table 2: Hypothetical Multicomponent Reactions Involving this compound
| Reaction Type | Reactants | Potential Product Class |
|---|---|---|
| [1+2+2] Cycloaddition | This compound + Diketone + Amine | Substituted Dihydropyridines |
| Pictet-Spengler-type Cascade | This compound + Tryptamine derivative + Activating Agent | Complex Indole Alkaloid Scaffolds |
| Hantzsch-like Synthesis | This compound + β-Ketoester + Acetoacetate | Poly-substituted Pyridine Derivatives |
| Ugi-type Reaction | this compound (as amine precursor) + Aldehyde + Isocyanide + Carboxylic Acid | Peptidomimetic Structures |
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational modeling is an indispensable tool for accelerating discovery by predicting molecular properties and reaction outcomes before undertaking extensive lab work. nih.govmdic.org Applying these methods to this compound can provide profound insights into its behavior and guide its application.
Future computational studies should include:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed synthetic routes or its participation in cascade reactions. nih.gov
Predicting Physicochemical Properties: Simulating properties such as conformational flexibility, electronic structure, and spectral characteristics (NMR, IR, UV-Vis) to aid in characterization and understand its interactions with other molecules or surfaces.
Materials Simulation: Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers or functional materials derived from this compound. nih.gov This can be used to forecast mechanical strength, thermal stability, and self-healing capabilities. nih.gov
Virtual Screening: Modeling the docking of this compound derivatives into the active sites of enzymes or receptors to predict potential biological activity, guiding the design of new therapeutic agents.
Table 3: Computational Methods and Their Application to this compound
| Computational Method | Research Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and MCRs. | Reaction feasibility, transition state structures, kinetic vs. thermodynamic control. nih.gov |
| Molecular Dynamics (MD) | Simulating polymer chains derived from the compound. | Glass transition temperature, mechanical modulus, diffusion of small molecules. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing intramolecular hydrogen bonding and stability. | Bond strengths, electron density distribution, molecular stability. |
| Molecular Docking | Screening derivatized structures against biological targets. | Binding affinity, interaction modes, potential as a bioactive scaffold. |
Exploration of Bio-related Applications and Directed Derivatization
The three N-H bonds in this compound are prime sites for chemical modification, opening the door to a vast chemical space for bio-related applications. mdpi.com Research in this area would focus on transforming the core molecule into functional derivatives with specific biological activities.
Future directions include:
Scaffold for Drug Discovery: Using the central methine as a rigid core to present three pharmacologically active groups in a defined spatial orientation. This could be valuable for developing inhibitors or modulators of protein-protein interactions.
Prodrug Development: Attaching therapeutic agents to the formamide nitrogens via linkages that are cleavable under specific physiological conditions (e.g., pH, enzymatic action), allowing for targeted drug release.
Derivatization for Bioimaging: Functionalizing the molecule with fluorophores or contrast agents for use in bioimaging applications. The trifunctional nature allows for the attachment of both a targeting moiety and a signaling component.
Metabolomics and Chemical Biology Probes: Developing derivatization strategies, such as silylation, to make the molecule and its metabolites detectable in complex biological samples via techniques like GC-MS, aiding in metabolic studies. nih.gov
Development of this compound-Derived Functional Materials and Polymers
The trifunctionality of this compound makes it an excellent candidate as a monomer or cross-linking agent in polymer chemistry. rsc.org This could lead to the creation of novel materials with tailored properties for advanced applications.
Potential research avenues are:
High-Performance Thermosets: Using the compound as a cross-linker for epoxy, isocyanate, or other resin systems to create highly cross-linked networks with potentially superior thermal stability and mechanical strength.
Nitrogen-Rich Polymers: Polymerizing this compound to create polymers with a high nitrogen content, which are of interest as energetic materials or as precursors for nitrogen-doped carbons.
Dynamic and Self-Healing Polymers: Incorporating the formamide groups into polymer backbones. The hydrogen bonding capabilities of the formamide units could be exploited to create materials capable of self-healing or stimuli-responsive behavior. nih.gov
Functional Biochar Precursors: Using polymers derived from this compound as precursors for pyrolysis. The inherent nitrogen content could lead to N-doped biochars with enhanced properties for applications in supercapacitors or catalysis. mdpi.com
Table 4: Potential Polymer Types Derived from this compound
| Polymer Type | Role of this compound | Potential Properties | Example Application |
|---|---|---|---|
| Cross-linked Polyurethanes | Trifunctional chain extender/cross-linker | High rigidity, thermal stability, solvent resistance | Structural adhesives, coatings |
| Poly(aminal-amide)s | Monomer (reacting with dialdehydes) | High nitrogen content, defined network structure | Gas storage, energetic materials |
| Supramolecular Polymers | Building block for hydrogen-bonded networks | Self-healing, stimuli-responsive, processability | Smart coatings, recyclable materials |
| Nitrogen-Doped Carbons | Pyrolysis precursor | High surface area, enhanced conductivity, catalytic sites | Supercapacitor electrodes, catalysts mdpi.com |
Q & A
Q. What are the established synthetic routes for N,N',N''-Methylidynetrisformamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of trisamide derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For analogous bisamide compounds, methods include:
- Schotten-Baumann reaction : Reacting acyl chlorides with amines under basic aqueous conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves yield, as demonstrated for bis(trifluoromethylphenyl)acetamide derivatives (yields: 70-85%) .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity, but DMF requires careful purification to avoid decomposition into dimethylamine and CO .
Optimization strategies: - Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify methylidyne protons (δ ~8.1–8.5 ppm for formamide groups) and carbonyl carbons (δ ~165–170 ppm). Splitting patterns reveal symmetry and steric effects .
- LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. For bisamides, deviations >0.5% from calculated masses indicate side products .
- FT-IR : Stretching vibrations for C=O (~1670 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .
Q. How does solvent choice impact the stability and reactivity of this compound in synthetic applications?
- Methodological Answer :
- DMF : Enhances solubility but may decompose at high temperatures (>150°C), releasing toxic byproducts. Use molecular sieves to maintain anhydrous conditions .
- Alternative solvents : Acetonitrile or THF offer lower toxicity, though with reduced solubility for polar intermediates .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation pathways .
Advanced Research Questions
Q. What catalytic or mechanistic roles can this compound play in organic transformations?
- Methodological Answer :
- Hydrogen-bond donor : The formamide groups can stabilize transition states in asymmetric catalysis, as seen in proline-derived bisamide catalysts (e.g., enantioselective aldol reactions, >90% ee) .
- Metal coordination : The carbonyl oxygen may act as a weak ligand in Pd-catalyzed cross-coupling reactions, though competing solvent coordination (e.g., DMF) requires ligand design adjustments .
- Mechanistic probes : Use deuterated analogs (e.g., DMF-d7) to track hydrogen transfer via 2H NMR .
Q. How can computational modeling (QSPR, DFT) predict the physicochemical properties or reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths and charge distribution. Compare with XRD data (e.g., bond angles in bisamide crystals ).
- QSPR models : Correlate logP values with solubility using descriptors like polar surface area and H-bond donor count .
- Docking studies : Screen for biological activity by simulating interactions with enzyme active sites (e.g., proteases or kinases) .
Q. What strategies mitigate thermal or oxidative degradation of this compound in long-term storage or reaction conditions?
- Methodological Answer :
- Storage : Use amber glass vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis .
- Stabilizers : Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) for oxidative stability .
- Decomposition analysis : Employ GC-MS to identify volatile byproducts (e.g., CO, dimethylamine) and adjust storage protocols .
Safety and Compliance
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and chemical goggles. Use fume hoods for weighing and reactions .
- Spill management : Neutralize with activated carbon or vermiculite; avoid water to prevent solvent spread .
- Waste disposal : Collect in halogen-free containers for incineration, adhering to EPA guidelines .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported solubility or stability data for this compound?
- Methodological Answer :
- Reproducibility checks : Standardize solvent purity (e.g., HPLC-grade DMF) and humidity controls .
- Interlaboratory studies : Collaborate to validate methods using shared reference samples .
- Meta-analysis : Compare datasets in repositories like NIST Chemistry WebBook, prioritizing peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


